![molecular formula C16H21NO4 B13481647 2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid is an organic compound that features a benzyloxycarbonyl (CBZ) protected amino group and a cyclopentyl group attached to a propanoic acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (CBZ-Cl) in the presence of a base such as triethylamine.
Formation of the Cyclopentyl Group: The cyclopentyl group is introduced via a Grignard reaction or other suitable alkylation methods.
Coupling with Propanoic Acid: The final step involves coupling the protected amino group with a propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Acidic or basic conditions, along with nucleophiles like amines or alcohols, are typically employed.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxycarbonyl derivatives.
科学研究应用
2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and gene expression, leading to various biological effects.
相似化合物的比较
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: An alanine derivative with similar protective groups.
2-{[(Benzyloxy)carbonyl]amino}benzoic acid: A benzoic acid derivative with a CBZ-protected amino group.
Uniqueness: 2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid stands out due to its cyclopentyl group, which imparts unique steric and electronic properties, making it valuable for specific synthetic and research applications.
属性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC 名称 |
3-cyclopentyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H21NO4/c18-15(19)14(10-12-6-4-5-7-12)17-16(20)21-11-13-8-2-1-3-9-13/h1-3,8-9,12,14H,4-7,10-11H2,(H,17,20)(H,18,19) |
InChI 键 |
BBJABPHMQXIUMN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



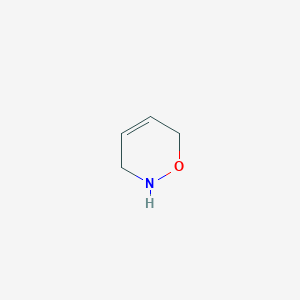
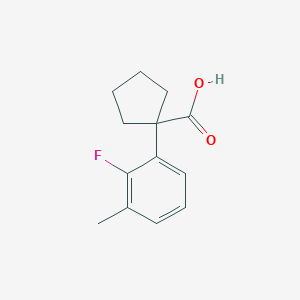
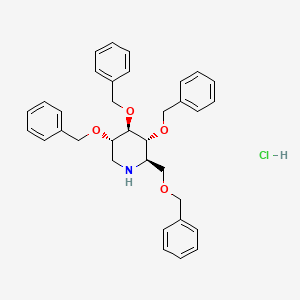
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
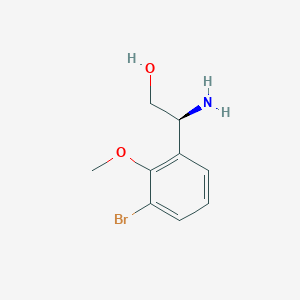
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
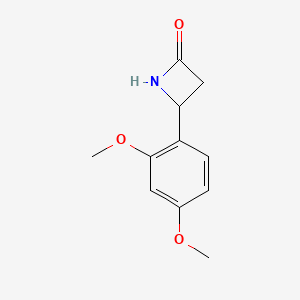
![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)
amine](/img/structure/B13481612.png)
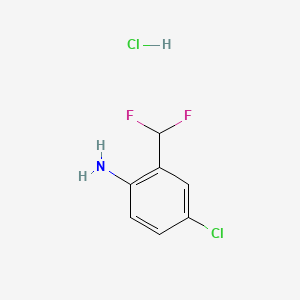
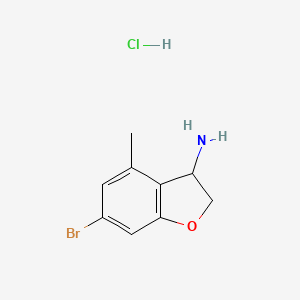
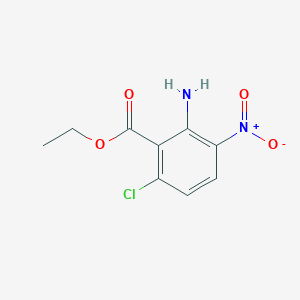
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
